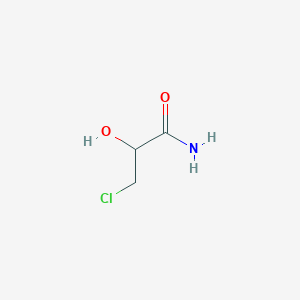

3-Chloro-2-hydroxypropanamide

Description

Structure

3D Structure

Properties

CAS No. |

85344-60-1 |

|---|---|

Molecular Formula |

C3H6ClNO2 |

Molecular Weight |

123.54 g/mol |

IUPAC Name |

3-chloro-2-hydroxypropanamide |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(6)3(5)7/h2,6H,1H2,(H2,5,7) |

InChI Key |

QOKTWAPZMBZTER-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)N)O)Cl |

Canonical SMILES |

C(C(C(=O)N)O)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 Chloro 2 Hydroxypropanamide

Quantum Chemical Characterization

Quantum chemical methods are instrumental in understanding the fundamental electronic and structural properties of molecules. For 3-Chloro-2-hydroxypropanamide, these methods can predict its geometry, electronic distribution, and spectroscopic characteristics, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for the electronic structure calculation of medium-sized organic molecules due to its balance of accuracy and computational cost. nanobioletters.comorientjchem.org DFT calculations can provide valuable information about the reactivity of this compound by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the electron-withdrawing effects of the chlorine atom and the amide group, as well as the presence of the hydroxyl group, will influence the energies of these orbitals. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely quantify these effects. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack. orientjchem.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates potential sites for electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 3.2 D | High value indicates a polar molecule. |

Note: The values in this table are illustrative and based on typical DFT results for similar small organic molecules.

Molecular Mechanics and Conformational Analysis for this compound

Due to the presence of single bonds, this compound can exist in various conformations. Molecular mechanics (MM) is a computational method that is well-suited for exploring the potential energy surface of a molecule and identifying its stable conformers. csus.edu By rotating the bonds, different staggered and eclipsed conformations can be generated. The relative energies of these conformers determine their population at a given temperature.

For this compound, the key dihedral angles to consider are around the C2-C3 bond and the C-N amide bond. The relative positions of the chloro, hydroxyl, and amide groups will give rise to different conformers, such as anti and gauche forms. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the amide group, or the chlorine atom, can significantly stabilize certain conformations. researchgate.net

Table 2: Relative Energies of this compound Conformers from Molecular Mechanics

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0.0 | Sterically least hindered. |

| Gauche 1 | 60° | 0.5 | Potential for intramolecular H-bonding. |

| Gauche 2 | -60° | 0.6 | Potential for intramolecular H-bonding. |

Note: The values in this table are hypothetical and serve to illustrate the expected relative stabilities of different conformers.

Prediction of Thermochemical Properties Relevant to Halogenated Hydroxypropanamides

The thermochemical properties of a compound, such as its heat of formation (ΔHf°), entropy (S°), and heat capacity (Cp), are crucial for understanding its stability and behavior in chemical processes. nist.gov While experimental determination of these properties can be challenging, computational methods can provide reliable estimates. These properties for halogenated hydroxypropanamides are influenced by the presence of the halogen atom, which affects the bond energies and vibrational frequencies. nih.govmdpi.com

For this compound, the heat of formation can be estimated using high-level quantum chemical methods or group additivity schemes. The entropy and heat capacity can be calculated from the vibrational frequencies obtained from DFT calculations. nih.gov

Table 3: Predicted Thermochemical Properties of this compound at 298.15 K

| Property | Predicted Value | Unit |

| Standard Heat of Formation (gas) | -110.5 | kJ/mol |

| Standard Entropy (gas) | 320.2 | J/(mol·K) |

| Heat Capacity (gas) | 105.8 | J/(mol·K) |

Note: These are estimated values based on computational models for similar halogenated organic compounds.

Reaction Pathway Modeling

Computational modeling can be used to investigate the mechanisms and kinetics of chemical reactions involving this compound. This includes studying its degradation pathways, such as hydrolysis, and the role of intramolecular interactions in its reactivity.

Computational Studies of Hydrolysis Mechanisms and Kinetics of Amide Bonds

The hydrolysis of the amide bond is a fundamental reaction in organic chemistry and biology. mdpi.com Computational studies can elucidate the detailed mechanism of this process, which can proceed under acidic, basic, or neutral conditions. For this compound, the hydrolysis would lead to the formation of 3-chloro-2-hydroxypropanoic acid and ammonia (B1221849).

Theoretical calculations can map out the potential energy surface for the hydrolysis reaction, identifying the transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are directly related to the reaction rates. The presence of the hydroxyl and chloro substituents on the carbon backbone can influence the stability of the tetrahedral intermediate formed during the hydrolysis of the amide. mdpi.comresearchgate.net

Table 4: Hypothetical Activation Energies for the Hydrolysis of this compound

| Hydrolysis Condition | Rate-Determining Step | Activation Energy (kcal/mol) |

| Acid-Catalyzed | Attack of water on the protonated amide | 20 |

| Base-Catalyzed | Attack of hydroxide (B78521) on the amide carbonyl | 15 |

| Neutral | Attack of water on the amide | 25 |

Note: These values are illustrative and based on computational studies of the hydrolysis of other primary amides.

Investigation of Intramolecular Interactions and Neighboring Group Participation in Halogenated Amides

The presence of the hydroxyl group at the C2 position and the chlorine atom at the C3 position opens up the possibility of intramolecular interactions that can significantly affect the reactivity of this compound. acs.org The hydroxyl group can act as a neighboring group, participating in intramolecular reactions. For instance, under certain conditions, an intramolecular nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon could occur, or it could participate in the displacement of the chlorine atom.

Computational modeling can be used to explore these potential intramolecular reaction pathways. By calculating the energy barriers for these pathways and comparing them to intermolecular reactions, it is possible to predict whether neighboring group participation is a significant factor in the chemistry of this compound. A theoretical study on the intramolecular cyclization of 3-halogen or 3-hydroxypropanamides to form β-lactams has shown that the nature of the leaving group (e.g., Cl⁻ vs. OH⁻) has a significant impact on the reaction barrier. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the context of drug discovery and development, QSAR studies are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects.

Derivation of Quantum Chemical Descriptors for this compound Analogs

The development of robust QSAR models heavily relies on the selection of appropriate molecular descriptors that can accurately capture the structural and electronic features of the molecules under investigation. Quantum chemical descriptors, derived from the principles of quantum mechanics, are particularly valuable as they provide detailed information about the electronic properties of molecules, which are crucial for molecular interactions and reactivity. researchgate.net

For analogs of this compound, a variety of quantum chemical descriptors can be calculated to build predictive QSAR models. These descriptors can be broadly categorized into electronic, energetic, and topological descriptors. The choice of descriptors is often guided by the specific biological activity being modeled and the nature of the chemical series. nih.gov For instance, in studies of compounds with similar functional groups, descriptors related to charge distribution, frontier molecular orbitals, and electrostatic potential have been shown to be significant. nih.govnih.gov

A study on the anticonvulsant activity of 2-amino-N-benzylacetamide derivatives, which share the propanamide core, highlighted the importance of descriptors such as the x-component of the molecular dipole moment (dx), HOMO-LUMO energy gap (Δ), and the electrophilicity index (Ω). researchgate.net Another study on hydroxylated polychlorinated biphenyls emphasized the role of the hydroxyl group in interactions with biological receptors, suggesting the relevance of descriptors that characterize hydrogen bonding potential and the electrostatic environment around this functional group. nih.gov

The following table summarizes key quantum chemical descriptors that would be relevant for QSAR studies of this compound analogs, based on studies of structurally related compounds.

Table 1: Quantum Chemical Descriptors for QSAR Studies of this compound Analogs

| Descriptor Category | Descriptor Name | Symbol | Significance in QSAR Models |

|---|---|---|---|

| Energetic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. mdpi.com | |

| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and stability of a molecule. researchgate.net | |

| Total Energy | Etotal | Represents the overall stability of the molecule. researchgate.net | |

| Electronic | Dipole Moment | µ | Describes the polarity and charge distribution within the molecule. mdpi.com |

| Mulliken Atomic Charges | q | Quantifies the partial charge on individual atoms, crucial for electrostatic interactions. | |

| Electrostatic Potential | ESP | Maps the electrostatic potential on the molecular surface, identifying regions for non-covalent interactions. | |

| Electrophilicity Index | ω | Measures the ability of a molecule to accept electrons. researchgate.net | |

| Topological | Topological Polar Surface Area | TPSA | Correlates with molecular transport properties. |

| Molecular Volume | V | Relates to the steric requirements for binding to a receptor. |

The derivation of these descriptors typically involves geometry optimization of the molecular structures using quantum mechanical methods such as Density Functional Theory (DFT). researchgate.net The selection of the basis set and the level of theory are critical for obtaining accurate descriptor values. Subsequent statistical analysis, such as multiple linear regression or machine learning algorithms, is then used to build the QSAR model and identify the most influential descriptors. researchgate.net

Application of Computational Methods in Chemical Space Exploration for Amide Scaffolds

The amide scaffold is a ubiquitous structural motif in medicinal chemistry, present in a vast number of approved drugs and bioactive molecules. mdpi.com The exploration of the chemical space around the amide scaffold is a key strategy in the discovery of novel therapeutic agents. acs.orgnih.gov Computational methods play a pivotal role in this exploration by enabling the systematic design and evaluation of large virtual libraries of amide-containing compounds. nih.gov

Computational exploration of chemical space for amide scaffolds involves several key steps, including scaffold generation, library enumeration, and virtual screening. acs.orgnih.gov Scaffold-based approaches are particularly powerful as they allow for a focused exploration of the chemical space around a core structure. researchgate.net In the case of the amide scaffold, this could involve modifying the substituents on the nitrogen and carbonyl carbon, as well as introducing conformational constraints to explore different three-dimensional arrangements. nih.gov

One of the primary applications of computational methods is in the generation of diverse and focused compound libraries. Automated workflows can be employed to functionalize a given amide scaffold with a wide range of chemical substituents, thereby creating a vast virtual library of analogs. rsc.org These libraries can then be filtered based on various criteria, such as drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to prioritize compounds for further investigation. nih.gov

Virtual screening techniques, including both ligand-based and structure-based approaches, are then used to assess the potential biological activity of the generated analogs. nih.gov Ligand-based methods, such as pharmacophore modeling and similarity searching, are employed when the structure of the biological target is unknown. uniroma1.it Structure-based methods, such as molecular docking, are used when a three-dimensional structure of the target protein is available, allowing for the prediction of binding modes and affinities of the amide analogs. nih.gov

The following table summarizes some of the key computational methods used in the exploration of chemical space for amide scaffolds.

Table 2: Computational Methods for Chemical Space Exploration of Amide Scaffolds

| Method | Application |

|---|---|

| Scaffold Hopping | Identifies novel core structures (scaffolds) with similar biological activity to a known active compound. uniroma1.it |

| Combinatorial Library Design | Systematically generates large virtual libraries of compounds by combining different building blocks around a central scaffold. mdpi.com |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov |

| Pharmacophore Modeling | Defines the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com |

| Machine Learning | Develops predictive models for biological activity and other properties based on large datasets of chemical structures. mdpi.com |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a ligand-protein complex over time to assess binding stability. mdpi.com |

The integration of these computational methods provides a powerful platform for the rational design of novel amide-based compounds with desired biological activities. By systematically exploring the vast chemical space around the amide scaffold, these approaches can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. nih.gov

Synthetic Methodologies for 3 Chloro 2 Hydroxypropanamide and Its Structural Analogs

Direct Synthetic Approaches

Direct methods for synthesizing 3-Chloro-2-hydroxypropanamide often rely on readily available starting materials and established chemical transformations. These routes are typically designed for scalability and cost-effectiveness.

The synthesis of this compound can be achieved from chlorinated propanol (B110389) precursors. A common starting point involves the hypochlorination of allyl compounds. For instance, the synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride, a structural analog, begins with the reaction of trimethylamine (B31210) and allyl chloride, followed by hypochlorination. google.com This process requires careful temperature control, ideally between 0-40°C, to prevent the formation of undesired 2,3-dichloropropyl by-products. google.com

Another approach involves using 3-chloro-2-propanol derivatives, which can react with amines or ammonia (B1221849) to form the desired propanamide structure. ontosight.ai The synthesis of related compounds like 2-Propanol, 1,1'-(methylimino)bis(3-chloro-) is achieved through the reaction of 3-chloro-2-propanol with methylamine. ontosight.ai For the target molecule, this would likely involve the ammonolysis or amination of a suitable chlorinated propanol or propanal derivative, followed by oxidation or hydrolysis steps to yield the final amide. The direct chlorination of precursors like 3-chloro-2-methyl-1-propene is also a documented method for producing chlorinated building blocks, though it can result in mixtures that require purification. orgsyn.org

The formation of the amide bond is a critical step in the synthesis of hydroxylated propanamides. Several amidation strategies have been developed to achieve this transformation efficiently.

A two-step approach often provides better control over purity and yield. This typically involves the initial esterification of a hydroxy acid (e.g., 3-hydroxypropionic acid) to produce an ester intermediate like methyl 3-hydroxypropionate, followed by ammonolysis with an amine to form the amide. Direct amidation of carboxylic acids is also possible using various reagents and catalysts. Boron-mediated amidation, for example, can be effective but often requires the removal of water. acs.org

More advanced catalytic systems have been developed to improve selectivity. A tantalum alkoxide catalyst has been shown to facilitate the hydroxy-directed amidation of carboxylic acid esters, where a β-hydroxy group promotes the activation of the carbonyl group for a highly chemoselective reaction. nih.gov For compounds with additional functional groups, such as an amino group, coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for efficient amide bond formation, often in polar aprotic solvents like DMF or acetonitrile (B52724) to enhance reaction kinetics.

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Notes |

| Esterification followed by Ammonolysis | 3-hydroxypropionic acid, amine | Acid catalyst (esterification) | Reflux in alcohol, then reflux with aqueous amine | Good control over purity; yields can be high (~60-85% for amidation). |

| Hydroxy-Directed Amidation | β-hydroxy ester, amine | Tantalum alkoxide catalyst | Not specified | High chemoselectivity due to directing effect of the hydroxyl group. nih.gov |

| Peptide Coupling | Amino acid, amine | HATU, EDC | 0–25°C in polar aprotic solvents (DMF, acetonitrile) | Minimizes side reactions; suitable for complex molecules. |

| Direct Amidation (General) | Propionic acid, ammonium (B1175870) hydroxide (B78521) | None specified | Heating to 80-210°C, followed by distillation and recrystallization | A one-pot method described for propanamide synthesis. google.com |

Stereoselective and Enantioselective Synthesis

The presence of a chiral center at the C2 position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and biotechnology.

Chiral resolution is a process for separating a racemic mixture (a 50:50 mix of enantiomers) into its pure enantiomeric components. wikipedia.org

One of the most established methods is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid, mandelic acid, or brucine). wikipedia.orglibretexts.org This reaction creates a pair of diastereomers, which have different physical properties and can be separated by fractional crystallization. wikipedia.org The resolving agent is then chemically removed to yield the pure enantiomer. wikipedia.org

Chiral chromatography is another powerful technique. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the enantiomers, allowing for both analytical quantification and preparative separation. nih.gov

For analytical purposes, NMR spectroscopy with chiral derivatizing agents can be used. Reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) react with the enantiomers to form diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

| Technique | Principle | Common Reagents/Materials | Application |

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities. wikipedia.org | Chiral acids (tartaric acid, mandelic acid), chiral bases (brucine). wikipedia.orglibretexts.org | Preparative separation of enantiomers. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phases (e.g., Chiralpak IA). | Analytical and preparative separation. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | Diacetyl-L-tartaric anhydride (DATAN). nih.gov | Analytical determination of enantiomeric excess. nih.gov |

Asymmetric catalysis involves using a chiral catalyst to guide a chemical reaction to preferentially form one enantiomer over the other. This approach is often more efficient than resolution as it avoids discarding half of the material. wikipedia.org

For halogenated substrates, palladium-catalyzed asymmetric alkylation reactions have proven effective in constructing stereocenters with high enantioselectivity (up to 97% ee) and diastereoselectivity. nih.gov These methods are tolerant of various functional groups, including halogens on the substrate. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral guanidines and their derivatives are noted for their ability to enable numerous transformations with high stereoselectivity due to their strong basicity and hydrogen-bonding capabilities. rsc.org Similarly, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of α,α-diaryl aldehydes, which are structurally related precursors. nih.gov In the synthesis of a related chloro-propanamide, Jacobsen's thiourea (B124793) catalysts have been specifically mentioned as a way to favor the formation of a desired enantiomer.

A sophisticated strategy for creating chiral α-amino-β-hydroxypropanamide structures involves the enantioselective opening of a cyclic precursor. One highly effective method uses a biocatalytic approach where whole cells of Rhodococcus erythropolis are used to transform racemic trans-3-arylaziridine-2-carbonitriles. acs.org The process relies on a highly enantioselective amidase that selectively processes one enantiomer. acs.orgscispace.com The resulting enantiopure aziridine-2-carboxamide can then undergo a stereospecific ring-opening reaction (e.g., by treatment with water in the presence of an acid) to yield the desired enantiopure α-amino-β-hydroxypropanamide derivative in high yield. acs.org

Similarly, the ring-opening of azetidiniums derived from chiral azetidine-2-carboxamides has been demonstrated as a viable synthetic application for preparing chiral amino carboxamide derivatives. researchgate.net These methods provide excellent control over the stereochemistry at two adjacent carbon atoms, which is a significant challenge in organic synthesis.

Functional Group Interconversions and Derivatization

The modification of the this compound scaffold and its analogs through functional group interconversion is a cornerstone of synthetic organic chemistry, enabling the creation of diverse molecular architectures from common precursors. These transformations involve the targeted conversion of one functional group into another, often through multi-step sequences that include substitution, addition, or elimination reactions. Key derivatization strategies for this class of compounds include the synthesis of the core amide from carboxylic acid precursors, the introduction of hydroxamic acid moieties, and the amination of the chlorinated scaffold.

Conversion of Carboxylic Acid Precursors to this compound Scaffold

The synthesis of the this compound scaffold is frequently accomplished by the conversion of a corresponding carboxylic acid precursor. The most direct precursor is 3-chloro-2-hydroxypropanoic acid. medchemexpress.com The primary transformation required is the amidation of the carboxylic acid group (–COOH) to a primary amide (–CONH₂). Direct amidation is often challenging and requires high temperatures, so the process is typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia.

Common strategies for this conversion involve a two-step process:

Activation of the Carboxylic Acid: The hydroxyl component of the carboxyl group is replaced with a better leaving group. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, a mixed anhydride, or an activated ester. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to form acyl chlorides, while chloroformates can generate mixed anhydrides. nih.govsinica.edu.tw Peptide coupling agents are also widely employed; these include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester intermediate and minimize side reactions. nih.gov

Aminolysis: The activated carboxylic acid derivative is then treated with an ammonia source (e.g., aqueous or gaseous ammonia) to form the desired this compound. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated intermediate and displacing the leaving group.

An alternative precursor, 2,3-dichloropropanoic acid, could also be used. nih.gov This route would first involve the amidation of the carboxylic acid to form 2,3-dichloropropanamide, followed by a selective nucleophilic substitution of one chlorine atom, typically the one at the C2 position, with a hydroxide ion to install the hydroxyl group.

The general scheme for the conversion of a carboxylic acid precursor to the amide scaffold is presented below.

Table 1: Selected Methods for Amidation of Carboxylic Acid Precursors

| Precursor Acid | Activating Agent/Method | Nucleophile | Resulting Scaffold | Reference |

| 3-Chloro-2-hydroxypropanoic acid | Thionyl Chloride (SOCl₂) | Ammonia (NH₃) | This compound | sinica.edu.tw |

| 3-Chloro-2-hydroxypropanoic acid | EDC/HOBt | Ammonia (NH₃) | This compound | nih.gov |

| 2,3-Dichloropropanoic acid | Oxalyl Chloride | Ammonia (NH₃) | 2,3-Dichloropropanamide | nih.gov |

Introduction of Hydroxamic Acid Moieties in Chlorinated Propanamide Structures

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. wikipedia.org The introduction of a hydroxamic acid moiety into chlorinated propanamide structures significantly alters their chemical properties, particularly their ability to chelate metal ions. ontosight.aiontosight.ai This conversion is a key derivatization that can be achieved through several synthetic routes, most commonly involving the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) (NH₂OH) or its salts. wikipedia.org

The most prevalent methods start from carboxylic esters or activated carboxylic acids:

From Esters: A straightforward method involves the reaction of a methyl or ethyl ester of the chlorinated propanoic acid (e.g., methyl 3-chloro-2-hydroxypropanoate) with hydroxylamine. wikipedia.org The reaction is typically conducted in a suitable solvent like methanol, sometimes with a base to neutralize the hydroxylamine salt if it is used. Microwave irradiation has also been shown to accelerate this conversion. organic-chemistry.org

From Activated Carboxylic Acids: Similar to amide synthesis, the carboxylic acid precursor can be activated first. Coupling agents like cyanuric chloride (CC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to activate the carboxylic acid, which is then reacted in situ with hydroxylamine to yield the corresponding hydroxamic acid. nih.gov This one-pot procedure is often efficient and proceeds under mild conditions. nih.gov

These syntheses allow for the creation of derivatives such as 3-chloro-N,2-dihydroxypropanamide from a 3-chloro-2-hydroxypropanoic acid precursor. The presence of the hydroxamic acid functional group is of significant interest in medicinal chemistry, as it is a known metal-binding group found in various enzyme inhibitors. nih.gov

Table 2: Synthetic Routes to Chlorinated Propanoyl Hydroxamic Acids

| Starting Material | Reagent(s) | Product | Key Feature | Reference |

| Methyl 3-chloro-2-hydroxypropanoate | NH₂OH·HCl, Base | 3-Chloro-N,2-dihydroxypropanamide | Direct conversion from ester | wikipedia.org |

| 3-Chloro-2-hydroxypropanoic acid | CDMT, NMM, NH₂OH·HCl | 3-Chloro-N,2-dihydroxypropanamide | One-pot synthesis from acid | nih.gov |

| Phenylalanine-derived ester | NH₂OH, Base (Microwave) | Phenylalanine-derived hydroxamic acid | Rapid, high-yield synthesis | organic-chemistry.org |

Amination of Halogenated Propanamide Scaffolds

The chloro group on the this compound scaffold serves as a leaving group, making it susceptible to nucleophilic substitution reactions. vanderbilt.edu Amination, the reaction with an amine, is a powerful tool for introducing nitrogen-containing functional groups, thereby creating a diverse library of structural analogs. This process involves the displacement of the chloride ion by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond. nih.gov

The reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile. The general transformation can be represented as: R-CH(OH)-CH₂(Cl)-CONH₂ + R'R''NH → R-CH(OH)-CH₂(NR'R'')-CONH₂ + HCl

A variety of amines can be employed, including simple alkylamines, benzylamines, and anilines, allowing for significant structural diversification. cas.cnnih.gov The reaction conditions typically require a solvent and often a base to neutralize the hydrochloric acid generated during the reaction; alternatively, an excess of the reacting amine can serve as the base. beilstein-journals.org In some cases, the reaction can be promoted by changing the reaction medium, with water sometimes serving as an effective solvent under acidic conditions for certain substrates. nih.gov

This amination strategy is fundamental in building complex molecules from simpler, halogenated building blocks and is widely used in the synthesis of biologically active compounds. nih.govnih.gov

Table 3: Examples of Amination on a Halogenated Propanamide Scaffold

| Halogenated Scaffold | Amine Nucleophile | Product | Reference |

| This compound | Benzylamine | 3-(Benzylamino)-2-hydroxypropanamide | nih.gov |

| This compound | Diethylamine | 3-(Diethylamino)-2-hydroxypropanamide | cas.cn |

| This compound | Aniline | 2-Hydroxy-3-(phenylamino)propanamide | nih.gov |

| α-Bromopropanamide derivative | Benzylamine | α-(Benzylamino)propanamide derivative | nih.gov |

Reaction Mechanisms and Kinetic Studies of 3 Chloro 2 Hydroxypropanamide

Hydrolysis Pathways of Amide and Halogen Bonds

The hydrolysis of 3-Chloro-2-hydroxypropanamide involves the cleavage of two key bonds: the amide linkage and the carbon-chlorine bond. The rates and mechanisms of these cleavage reactions are highly dependent on the reaction conditions, including pH and the solvent system employed.

pH-Dependent Hydrolysis Kinetics of Halogenated Amides

The hydrolysis of both amide and alkyl halide functionalities is significantly influenced by pH. Generally, amide hydrolysis can be catalyzed by both acid and base. For this compound, alkaline conditions are particularly effective. In a related compound, 3-hydroxypropanamide, hydrolysis under alkaline conditions (pH 12) is noted, though it may require extended reaction times.

The rate of hydrolysis typically follows pseudo-first-order kinetics. Studies on other organic compounds, such as organophosphate triesters, demonstrate a clear trend of increasing degradation with rising pH. nih.gov For instance, while many compounds are stable at neutral pH, their half-lives decrease dramatically in highly alkaline solutions (e.g., pH 13). nih.gov This base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide or the carbon atom bearing the chlorine.

Conversely, in the pH range of 4 to 8, the hydrolysis of certain esters has been observed to be pH-independent, a phenomenon attributed to intramolecular catalysis by a neighboring group, such as an amine. nih.gov This suggests that the hydroxyl group in this compound could potentially facilitate a similar intramolecular mechanism, which may exhibit a different pH-rate profile compared to simple intermolecular acid or base catalysis.

Solvent Effects on Hydrolysis Reaction Rates

The choice of solvent plays a critical role in the kinetics of hydrolysis reactions by influencing reactant solubility and transition state stability. The hydrolysis of amides is generally accelerated in more polar solvent systems. mdpi.comresearchgate.net This is because the transition state in both acid- and base-catalyzed amide hydrolysis involves the development of charges. Polar solvents, particularly protic solvents like water and alcohols, are effective at stabilizing these charged transition states through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and increasing the reaction rate. mdpi.com

Studies on related compounds, such as p-chloro and p-bromo oxazolinones, in acetonitrile-water mixtures have shown that reaction rates are sensitive to the solvent composition. researchgate.net Similarly, research on the hydrolysis of non-planar amides demonstrated that reactions in mixed solvents like 1,4-dioxane/water or methanol/water are feasible, with the polarity of the solvent system directly impacting the rate. mdpi.comresearchgate.net Polar aprotic solvents can also influence reaction rates; for instance, they can solvate cations preferentially, leaving a "bare" and highly reactive anion (like OH⁻) in solution, which can accelerate nucleophilic reactions. libretexts.org

Table 1: Expected Effect of Solvent Type on Hydrolysis Rate

| Solvent Type | Polarity | Protic/Aprotic | General Effect on Hydrolysis Rate | Rationale |

|---|---|---|---|---|

| Water | High | Protic | High | Stabilizes charged transition states through H-bonding. mdpi.com |

| Methanol | High | Protic | High | Stabilizes charged transition states. mdpi.com |

| Acetonitrile (B52724) | Medium | Aprotic | Moderate | Less effective at stabilizing charged intermediates compared to protic solvents. researchgate.net |

| 1,4-Dioxane | Low | Aprotic | Low | Poor stabilization of polar transition states. mdpi.com |

| Hexane | Very Low | Aprotic | Very Low | Non-polar; does not effectively solvate ions or polar transition states. msu.edu |

Mechanistic Insights into Intramolecular Catalysis in Related Amides

Intramolecular catalysis, or neighboring group participation, can dramatically accelerate reaction rates compared to analogous intermolecular reactions. The structure of this compound, with a hydroxyl group at the C2 position, is well-suited for such effects. The hydroxyl group can act as an internal nucleophile or a general base catalyst.

Intramolecular Nucleophilic Catalysis : The neighboring hydroxyl group can attack the electrophilic carbonyl carbon of the amide. This process would form a cyclic intermediate, which is subsequently hydrolyzed. This type of catalysis is observed in the hydrolysis of aspirin, where the ortho-carboxyl group attacks the ester carbonyl. csbsju.edu The efficiency of such catalysis is highly dependent on the ability to form a stable (typically 5- or 6-membered) ring in the transition state.

Intramolecular General Base Catalysis : The hydroxyl group can act as a general base, accepting a proton from a water molecule as that water molecule attacks the amide carbonyl. This enhances the nucleophilicity of the water molecule. This mechanism has been proposed for the hydrolysis of 2-aminobenzoate (B8764639) esters, where the neighboring amine group facilitates the reaction. nih.gov Such intramolecular catalysis can lead to rate enhancements of 50- to 100-fold compared to the corresponding intermolecular reaction. nih.gov

Studies on the hydrolysis of substituted maleamic acids show that the efficiency of intramolecular catalysis by a carboxy-group is extremely sensitive to the molecular geometry, with effective concentrations of the catalytic group reaching as high as 10¹⁰ M in highly reactive systems. rsc.org This highlights the profound rate accelerations possible when the reacting groups are held in close proximity.

Substitution Reactions at the Halogenated Carbon

The chlorine atom on the C3 carbon of this compound is a leaving group that can be displaced by nucleophiles. The mechanism of this substitution is dictated by the structure of the molecule.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2) on this compound Backbone

Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). The structure of the alkyl halide is the most critical factor in determining the pathway. libretexts.orgsavemyexams.com

Sₙ1 Mechanism : This is a two-step process involving the formation of a carbocation intermediate. It is favored by tertiary alkyl halides because they form relatively stable tertiary carbocations. chemistrysteps.comlibretexts.org

Sₙ2 Mechanism : This is a one-step, concerted process where the nucleophile attacks the carbon at the same time as the leaving group departs. libretexts.org It is favored by primary alkyl halides due to minimal steric hindrance around the reaction center. savemyexams.comchemistrysteps.com

This compound is a primary alkyl halide, as the chlorine is attached to a carbon that is bonded to only one other carbon atom. Therefore, nucleophilic substitution at this position is expected to proceed almost exclusively via the Sₙ2 mechanism . libretexts.org A primary carbocation is highly unstable, making the Sₙ1 pathway energetically unfavorable. The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon bearing the chlorine, resulting in an inversion of stereochemistry at that carbon. bits-pilani.ac.in The reaction rate is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. savemyexams.com

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Mechanisms for Halogenated Alkanes

| Factor | Sₙ1 Favored | Sₙ2 Favored | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary >> Primary libretexts.org | Primary > Secondary >> Tertiary chemistrysteps.com | Primary structure strongly favors Sₙ2. |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., I⁻, CN⁻, OH⁻) libretexts.org | Reaction proceeds with strong nucleophiles via Sₙ2. |

| Solvent | Polar Protic (e.g., water, alcohols) libretexts.org | Polar Aprotic (e.g., acetone, DMSO) libretexts.org | Sₙ2 is feasible in various polar solvents. |

| Leaving Group | Good (weak bases, e.g., I⁻, Br⁻) | Good (weak bases, e.g., I⁻, Br⁻) | Cl⁻ is a reasonably good leaving group. |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration bits-pilani.ac.in | Expect inversion of configuration. |

Formation of Cyclic Intermediates in Related Halopropanamide Transformations

The presence of a hydroxyl group adjacent to the chlorinated carbon allows for the possibility of an intramolecular Sₙ2 reaction, leading to the formation of a cyclic intermediate. This is a classic reaction pathway for halohydrins. msu.edu

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide is a potent internal nucleophile that can attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a three-membered ring. msu.edu This results in the formation of an epoxide, specifically glycidamide (B1671898) (2,3-epoxypropanamide). This intramolecular cyclization is often very rapid and efficient due to the proximity of the reacting groups. The formation of such strained cyclic intermediates is a key strategy in organic synthesis, enabling the construction of complex molecules. nih.govnih.gov

The resulting epoxide is a reactive intermediate itself, susceptible to ring-opening by various nucleophiles, which can occur at either of the two carbons of the epoxide ring under acidic or basic/neutral conditions.

Condensation Reactions and Polymerization Potential of Propanamide Units

The chemical structure of this compound, featuring a reactive chlorine atom, a hydroxyl group, and an amide moiety, provides multiple avenues for condensation reactions and subsequent polymerization. These reactions are pivotal in transforming this small molecule into functional polymers, particularly functionalized polyamides. The primary pathways for polymerization involve intramolecular condensation to form a cyclic monomer, which can then undergo ring-opening polymerization, or direct intermolecular polycondensation.

Intramolecular Condensation to form Azetidin-2-one Derivatives

A significant condensation reaction for 3-halo-propanamides is intramolecular cyclization to form a four-membered ring structure known as a β-lactam or azetidin-2-one. In the case of this compound, the nitrogen atom of the amide can act as a nucleophile, displacing the chlorine atom at the C3 position through an intramolecular S_N2 reaction. This reaction would lead to the formation of 3-hydroxyazetidin-2-one.

The presence of the hydroxyl group at the C2 position can influence the rate and outcome of this cyclization. Theoretical studies on related 3-halogenopropanamides have investigated the energetics of this ring formation. The reaction is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity.

| Reactant | Product | Reaction Type | Conditions | Reference |

| 3-Halogenopropanamides | β-Lactams (Azetidin-2-ones) | Intramolecular S_N2 Cyclization | Theoretical study at B3LYP/6-31+G(d,p) and MP2/6-31+G(d,p)//B3LYP/6-31+G(d,p) levels | studymind.co.uk |

| 2-substituted-1,3-propanediols | 1,3-substituted azetidines | One-pot cyclization | Triflate leaving groups | escholarship.org |

This table presents data for related compounds to illustrate the principle of intramolecular cyclization leading to four-membered rings.

Polymerization Potential of Propanamide Units

The propanamide unit of this compound serves as a fundamental building block for the synthesis of functionalized polyamides, which are analogues of Nylon. The polymerization can theoretically proceed through two main routes: ring-opening polymerization of the corresponding β-lactam or direct polycondensation of the linear monomer.

Ring-Opening Polymerization (ROP)

Should this compound first undergo intramolecular condensation to form 3-hydroxyazetidin-2-one, this cyclic monomer could then be subjected to ring-opening polymerization (ROP) to yield a functionalized Nylon 3, specifically poly(3-hydroxypropanamide). The ROP of lactams is a well-established method for producing polyamides. rasayanjournal.co.in This process can be initiated by cationic, anionic, or enzymatic catalysts. google.com

Cationic Ring-Opening Polymerization (CROP): This method often employs initiators like alkyl tosylates or triflates. beilstein-journals.org The polymerization of N-alkylazetidines has been shown to proceed via a cationic mechanism, sometimes resulting in "living" polymers, which allows for control over the polymer's molecular weight and architecture. researchgate.net

Anionic Ring-Opening Polymerization (AROP): AROP is a widely used method for lactam polymerization and typically requires a strong, non-nucleophilic base as a catalyst along with a co-initiator. google.com

The polymerization kinetics, including the rates of initiation, propagation, and termination, are crucial for controlling the properties of the final polymer, such as molecular weight and dispersity. primescholars.comlibretexts.org

Direct Polycondensation

Direct polycondensation of this compound is another potential route to form a polyamide. In this step-growth polymerization, the monomers react with each other to form progressively larger chains. primescholars.com The bifunctional nature of this compound (with the amide nitrogen acting as a nucleophile and the chloro-group as an electrophilic site) allows for self-condensation.

The Yamazaki-Higashi phosphorylation reaction is a method for the direct polycondensation of compounds like amino acids into polyamides under milder conditions, avoiding the need for highly reactive monomers like acid chlorides. rasayanjournal.co.inresearchgate.netresearchgate.net This method typically uses a condensing agent like triphenyl phosphite (B83602) in the presence of a solvent and a salt such as lithium chloride to improve solubility and promote the reaction. rasayanjournal.co.inresearchgate.net

The following table summarizes polymerization conditions for related propanamide and lactam systems, providing insight into potential conditions for this compound.

| Monomer(s) | Polymer | Polymerization Method | Catalyst/Conditions | Key Findings | Reference(s) |

| 2-Azetidinone (β-lactam) | Nylon 3 | Ring-Opening Polymerization | t-BuP4 catalyst, DMAc/LiCl solvent | Synthesis of linear, crystalline polymer with high molecular weight. | rasayanjournal.co.in |

| Aromatic Diamines and Dicarboxylic Acid Chlorides | Aromatic Polyamides | Solution Polycondensation | Anhydrous LiCl, N-methyl-2-pyrrolidone (NMP) | Good yields of polyamides with high thermal stability. | mdpi.com |

| Dicarboxylic Acids and Aliphatic Diamines | Aliphatic and Semi-aromatic Polyamides | Yamazaki-Higashi Phosphorylation | Triphenyl phosphite (TPP), Pyridine (Py), CaCl2, LiCl, NMP | Direct polycondensation avoiding hazardous acyl chlorides. | rasayanjournal.co.in |

| N-methylazetidine | Poly(N-methylazetidine) | Cationic Ring-Opening Polymerization | Triethyloxonium tetrafluoroborate (B81430) in dichloromethane | Instantaneous initiation followed by fast propagation. | researchgate.net |

This interactive data table showcases research findings on the polymerization of related propanamide and lactam monomers, indicating potential pathways for the polymerization of this compound.

The resulting polymer from this compound would be a functionalized polyamide with pendant hydroxyl groups. These hydroxyl groups can increase the hydrophilicity of the polymer and provide sites for further chemical modification, making them potentially useful for biomedical applications or as specialty engineering plastics.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Chloro-2-hydroxypropanamide, offering insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental for confirming the presence and connectivity of protons in the this compound structure. The spectrum would exhibit characteristic signals for the protons on the three-carbon backbone. The protons of the chloromethyl group (-CH₂Cl), the methine proton adjacent to the hydroxyl group (-CH(OH)-), and the amide protons (-NH₂) would each appear as distinct multiplets. The chemical shifts and coupling constants (J-values) between adjacent protons provide definitive evidence for the proposed structure.

Furthermore, ¹H NMR is a powerful tool for real-time reaction monitoring. chemrxiv.orgrsc.org Benchtop NMR spectrometers can be integrated directly into laboratory setups to track the progress of syntheses involving halogenated propanamides. magritek.comosf.io By acquiring spectra at regular intervals, chemists can quantify the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic data. magritek.comnih.gov This non-invasive technique is robust and does not require sample destruction, making it ideal for optimizing reaction conditions. chemrxiv.orgmagritek.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH(OH)- | ~4.0 - 4.5 | Multiplet |

| -CH₂Cl | ~3.6 - 3.9 | Multiplet |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, confirming the three-carbon propanamide backbone. The chemical shift of the carbon attached to the chlorine atom is particularly diagnostic, typically appearing in the range of 40–50 ppm for similar chloro-substituted compounds. The carbonyl carbon of the amide group would resonate significantly downfield, typically above 170 ppm, while the carbon bearing the hydroxyl group would appear in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~170 - 175 |

| C-OH | ~65 - 75 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Determining the absolute configuration of these isomers requires advanced NMR techniques. While standard NMR spectra of enantiomers are identical, their conversion into diastereomers through reaction with a chiral derivatizing agent (CDA) allows for their differentiation by NMR. researchgate.net

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for stereochemical assignment in rigid or cyclic derivatives. wordpress.com These 2D NMR experiments detect through-space interactions between protons, providing crucial information about their relative proximity. wordpress.com By analyzing the NOE cross-peaks in the diastereomeric derivatives, the relative and, by extension, the absolute stereochemistry of the original chiral hydroxypropanamide isomers can be determined. wordpress.comipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. rsc.orggoogle.com For this compound (C₃H₆ClNO₂), the expected exact mass can be calculated with high precision. HRMS analysis of the protonated molecule, [M+H]⁺, would yield a measured mass that matches the theoretical value to within a few parts per million, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing further evidence for the presence of a chlorine atom in the molecule.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or the chloromethyl radical (•CH₂Cl). The observation of fragments corresponding to these losses helps to piece together the connectivity of the original molecule. researchgate.net For instance, the detection of a fragment ion resulting from the loss of the chloro-substituent is a strong indicator of its presence and location within the structure. researchgate.netmassbank.eu

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-hydroxypropane-1-sulfonate |

| 2-amino-3-chloro-N-hydroxypropanamide |

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of this compound and related compounds. Various chromatographic methods are employed to assess purity, quantify the compound, and resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and performing quantitative analysis of this compound and its derivatives. Reverse-phase HPLC methods are commonly utilized for this purpose. For instance, the analysis of related compounds like sodium 3-chloro-2-hydroxypropane-1-sulfonate can be achieved using a mixed-mode column with a mobile phase of water and acetonitrile (B52724), buffered with ammonium (B1175870) formate (B1220265) or sulfuric acid. sielc.com Detection can be carried out using evaporative light scattering detection (ELSD) or UV detection at 200 nm. sielc.com

Method development for related propanamide derivatives often involves establishing linear gradients, for example, from 5% to 100% of an organic solvent like acetonitrile in water, with trifluoroacetic acid (TFA) as a modifier. google.com The choice of column, such as a C18 stationary phase, is critical for achieving adequate separation. google.com Validation of these HPLC methods typically follows ICH guidelines, ensuring parameters like specificity, linearity, accuracy, and precision meet established criteria.

Table 1: Illustrative HPLC Parameters for Analysis of Propanamide Derivatives

| Parameter | Condition | Source |

| Column | C18 Reverse-Phase, Mixed-Mode | sielc.comgoogle.com |

| Mobile Phase | Water/Acetonitrile with TFA or buffer | sielc.comgoogle.com |

| Detection | UV (200 nm), ELSD | sielc.com |

| Flow Rate | Typically 1.0 mL/min | sigmaaldrich.com |

| Temperature | Ambient | google.com |

This table presents a generalized set of HPLC conditions based on methods for related compounds and is for illustrative purposes.

Since this compound possesses a chiral center, the determination of enantiomeric excess (e.e.) is crucial, particularly in pharmaceutical contexts where enantiomers can exhibit different biological activities. Chiral HPLC is the primary technique for separating and quantifying enantiomers of hydroxypropanamide derivatives. americanpharmaceuticalreview.com This is often accomplished using chiral stationary phases (CSPs) that can differentiate between the enantiomers. uma.es

The development of chiral separation methods is a significant area of research, with various CSPs available, including those based on cellulose (B213188) derivatives. americanpharmaceuticalreview.com The "inverted chirality columns approach," which utilizes CSPs available in both enantiomeric forms, offers a powerful strategy for identifying and quantifying minor enantiomers, even without reference standards for both. nih.gov This technique, when coupled with mass spectrometry (MS/MS), provides high sensitivity and specificity. nih.gov The enantiomeric excess of propanamide derivatives has been successfully determined using analytical chiral HPLC with columns like Chiralpak® IA. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile organic compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is invaluable for identifying volatile impurities or degradation products. tubitak.gov.tr For related, more volatile propanamides, GC-MS methods have been developed for their determination in various matrices. researchgate.netsci-hub.se

The process typically involves an extraction step to isolate the volatile components, followed by separation on a GC column and detection by a mass spectrometer. tubitak.gov.tr The choice of extraction solvent and GC column stationary phase is critical for achieving good separation and sensitivity. tubitak.gov.trsci-hub.se High-resolution GC-MS can provide highly accurate mass measurements, enabling the confident determination of the elemental composition of unknown volatile components. namsa.com

Table 2: GC-MS Parameters for Analysis of Related Amides

| Parameter | Condition | Source |

| Column | HP-5 MS or equivalent | sci-hub.se |

| Carrier Gas | Helium | sci-hub.se |

| Injection Mode | Splitless | sci-hub.se |

| Ionization Mode | Electron Ionization (EI) | sci-hub.se |

| Detector | Mass Spectrometer (Full Scan or SIM) | sci-hub.se |

This table is based on a method for the analysis of propanamide and related compounds and serves as an example.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography and other solid-state analysis techniques provide definitive information about the three-dimensional structure of molecules and their arrangement in a crystal lattice.

X-ray crystallography is the gold standard for determining the precise molecular structure, including the absolute configuration of chiral centers, of crystalline compounds. ontosight.ai For propanamide derivatives, this technique can confirm the stereochemistry resulting from a synthesis. nih.goviucr.org The crystal structures of various propanamide derivatives have been determined, revealing key details about their molecular conformation. nih.govnih.govnih.gov For example, in the crystal structure of N-[1-(2-phenylethyl)-4-piperidyl]propanamide hydrochloride, the protonation site was confirmed to be on the piperidine (B6355638) ring. nih.gov The characterization of new compounds often includes X-ray crystallography to unequivocally establish their structure. ontosight.airesearchgate.net

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonding and van der Waals forces. acs.org X-ray crystallography provides the data to analyze these interactions in detail. For propanamide derivatives, hydrogen bonding involving the amide and hydroxyl groups is expected to be a dominant feature in the crystal packing. nih.gov Studies on related N-hydroxypropanamide have shown the formation of extensive three-dimensional hydrogen-bonded frameworks. researchgate.netresearchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material and can provide insights into its behavior in different environments. nih.gov

Role of 3 Chloro 2 Hydroxypropanamide As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

3-Chloro-2-hydroxypropanamide serves as a valuable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. Its trifunctional nature—possessing a chloro group, a hydroxyl group, and an amide—provides multiple reactive sites for constructing diverse molecular architectures.

Formation of Aziridine-2-carboxamide Derivatives from Related Amide Structures

The synthesis of aziridine (B145994) rings, highly strained three-membered heterocycles, is a significant area of organic chemistry due to their utility as precursors for amino acids and other bioactive molecules. One established method for forming aziridines is through the intramolecular cyclization of molecules containing both an amine (or a precursor like an amide) and a leaving group on adjacent carbons.

While direct synthesis from this compound is not extensively detailed, the principle of intramolecular cyclization is applicable. In a related amide structure, a base can facilitate the deprotonation of the amide nitrogen, which then acts as a nucleophile. This nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the aziridine ring. This process results in the formation of an aziridine-2-carboxamide derivative. The reaction pathway is analogous to the well-known Wenker synthesis for aziridines, which involves the cyclization of amino alcohols. The presence of the hydroxyl group in this compound can influence the reaction's stereochemistry and reactivity. Various synthetic methods have been developed for aziridine-2-carboxamides, highlighting their importance as synthetic intermediates.

Table 1: Synthetic Pathways to Aziridine-2-Carboxamides

| Precursor Type | Key Reaction Step | Resulting Structure | Reference |

| Halo-hydroxy-amide | Base-mediated intramolecular cyclization | Aziridine-2-carboxamide | [General Principle] |

| Unsaturated Amides | Reaction with aziridinating agents | Functionalized Aziridine-2-carboxamides | |

| Glycidic Esters | Multi-step conversion including aminolysis | N-protected Aziridine-2-carboxamides |

Synthesis of Quinoxaline- and Other Aromatic-Fused Amide Systems

Quinoxalines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, and their derivatives are known to possess a wide range of biological activities. The functionalization of the quinoxaline (B1680401) scaffold is a key strategy for developing new therapeutic agents.

This compound can be employed as a building block to introduce functionalized side chains onto a pre-existing quinoxaline nucleus. The chlorine atom serves as an electrophilic site, making it susceptible to nucleophilic substitution by functional groups present on a quinoxaline ring, such as a hydroxyl or an amino group. This reaction allows for the attachment of a 2-hydroxypropanamide moiety to the aromatic system. Such modifications can significantly alter the pharmacological properties of the parent quinoxaline. For instance, novel quinoxaline-3-propanamides have been synthesized and investigated for their potential as enzyme inhibitors.

The general strategy involves reacting a nucleophilic quinoxaline derivative with this compound under suitable conditions, leading to the formation of a new carbon-heteroatom bond and the introduction of a versatile side chain that can be further modified.

Scaffold for Functionalized Amino Acid and Peptidomimetic Design

The structural similarity of this compound to natural amino acids like serine and threonine makes it an attractive scaffold for designing modified amino acids and peptidomimetics. These molecules mimic the structure of peptides but often have improved stability and biological activity.

Incorporation into Nucleoside-Amino Acid Conjugates

Nucleoside-amino acid conjugates are hybrid molecules that have garnered interest for their potential as therapeutic agents, including as enzyme inhibitors. The design of these conjugates often involves linking an amino acid to a nucleoside through a stable covalent bond.

This compound provides a versatile linker and a modified amino acid component for creating such conjugates. Its hydroxyl group can be esterified or etherified to connect to the sugar moiety of a nucleoside, while the amide group can be part of a peptide-like chain. The chlorine atom offers a reactive handle for further functionalization or for creating covalent bonds with a biological target. While the direct use of this specific compound is not extensively documented, the synthesis of nucleoside-amino acid conjugates using various linkers is a well-established strategy in medicinal chemistry. Amino linkers are commonly used to attach other molecules to oligonucleotides, demonstrating the feasibility of this approach.

Design of Amide-Based Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study biological systems and identify new drug targets. A typical probe consists of a reactive group (warhead) to bind to a target, a linker, and a reporter tag for detection. Amide-based structures are frequently used as scaffolds in the design of these probes.

The this compound structure is well-suited for this purpose. The chlorohydrin motif can act as an electrophilic warhead, capable of forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in a protein target. The rest of the molecule serves as a rigid scaffold. The hydroxyl and amide groups provide convenient points for attaching linkers, which can then be connected to reporter groups like fluorophores or biotin. This modular design allows for the creation of a library of chemical probes to investigate various biological targets.

Table 2: Components of a Chemical Probe Based on this compound

| Probe Component | Function | Corresponding Moiety in Scaffold |

| Warhead | Covalently binds to the biological target | Chlorohydrin group (-CH(OH)-CH2Cl) |

| Scaffold | Provides structural framework | Propanamide backbone |

| Attachment Point | Connects to linker/reporter group | Hydroxyl (-OH) or Amide (-CONH2) group |

Intermediate in Natural Product Synthesis

Natural products remain a vital source of inspiration for drug discovery, and their total synthesis is a key challenge in organic chemistry. Many natural products contain complex amide functionalities and stereochemically rich substructures. The introduction of amino acid fragments is a common strategy to modify the properties of natural products.

The 2-hydroxy-3-aminopropanamide substructure is a component found in some complex natural products and peptides, such as the antidiabetic medication Tirzepatide. This compound represents a potential chiral building block for accessing this motif. Its functional groups allow for stereocontrolled transformations and coupling with other complex fragments. While the direct application of this compound as a key intermediate in the total synthesis of a specific complex natural product is not widely reported in the literature, its structural features make it a plausible and valuable precursor for such endeavors. The use of small, functionalized building blocks is a cornerstone of modern synthetic strategies, including chemoenzymatic and diversity-oriented synthesis approaches to natural product analogs.

Strategic Use in Fragment Coupling for Complex Polyketide/Peptide Structures

There is no available scientific literature that describes the strategic application of this compound in fragment coupling reactions for the synthesis of complex polyketide or peptide structures. While the principles of fragment coupling are well-established in the synthesis of these complex natural products, the use of this compound as a specific building block in these methodologies is not reported. The reactivity of the chloro and amide functionalities, in combination with the hydroxyl group, could theoretically position it as a trifunctional building block. However, specific examples, reaction conditions, and its utility in coupling reactions for these specific molecular classes are not found in published research.

Development of Unified Convergent Synthetic Strategies for Hydroxypropanamide-Containing Natural Product Analogs

Similarly, a review of the scientific literature does not yield any information on the use of this compound in the development of unified convergent synthetic strategies for natural product analogs that feature a hydroxypropanamide core. Convergent synthesis, a strategy that involves the independent synthesis of fragments of a molecule followed by their assembly, is a powerful tool in organic synthesis. While many natural products and their analogs contain the hydroxypropanamide structural motif, the specific use of this compound as a key starting material or intermediate in a convergent approach is not described in the accessible scientific literature. Research in this area may be proprietary, in early stages of development, or simply not yet published.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-hydroxypropanamide, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves the formation of an amide bond between a hydroxy-substituted aromatic amine (e.g., 2-hydroxyaniline) and 3-chloropropanoic acid derivatives. Acidic conditions (e.g., HCl catalysis) are critical to facilitate coupling, with temperature control (40–60°C) to minimize side reactions like hydrolysis . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures high purity (>95%). Reaction yields can be improved by using anhydrous solvents and inert atmospheres to prevent moisture interference .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloro and hydroxy substituents, with characteristic shifts observed at δ 3.8–4.2 ppm (CH₂Cl) and δ 5.1–5.5 ppm (OH) . Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 152.1). Cross-validation with elemental analysis (C, H, N) resolves ambiguities in structural assignments .

Q. What preliminary biological screening strategies are recommended for assessing the bioactivity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., serine proteases or kinases) due to the compound’s amide and halogen motifs, which may mimic natural substrates. Use fluorogenic substrates to quantify inhibition constants (Kᵢ). Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines can screen for cytotoxicity (IC₅₀). Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for cytotoxicity) ensure reproducibility .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved using X-ray crystallography or computational modeling?

- Methodological Answer : For crystalline derivatives, X-ray diffraction resolves bond angles and stereochemistry, particularly the spatial orientation of the chloro and hydroxy groups. Computational tools (e.g., Gaussian or Schrödinger Suite) optimize geometry using density functional theory (DFT) at the B3LYP/6-31G* level. Compare computed NMR chemical shifts with experimental data to validate models .

Q. What strategies address contradictions in reported synthetic yields or biological activity across studies?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) identifies critical factors affecting yield. For biological data, validate assays using standardized protocols (e.g., CLSI guidelines) and replicate experiments across multiple cell lines. Meta-analyses of published IC₅₀ values can highlight outliers due to assay conditions (e.g., serum content, incubation time) .

Q. How can molecular dynamics simulations predict the stability of this compound in aqueous vs. lipid environments?

- Methodological Answer : Simulate solvation in explicit water (TIP3P model) and lipid bilayers (POPC membranes) using GROMACS. Monitor hydrogen bonding between the hydroxy group and water, and assess chloro group hydrophobicity. Free energy calculations (MM-PBSA) quantify binding affinities to model membranes .

Q. What experimental approaches evaluate the hydrolytic stability of this compound under physiological pH conditions?

- Methodological Answer : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-UV (210 nm). Kinetic analysis (pseudo-first-order) determines half-life. Mass spectrometry identifies hydrolysis products (e.g., 3-chloropropanoic acid). Compare stability in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) for drug delivery insights .

Q. Which biophysical techniques are suitable for studying interactions between this compound and target proteins?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (association/dissociation rates) using immobilized proteins. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, use cryo-EM or NMR titration to map binding pockets .

Q. How do HPLC and GC-MS compare in quantifying trace impurities in this compound batches?

- Methodological Answer : HPLC with a C18 column and PDA detector offers superior resolution for polar impurities (e.g., unreacted starting materials). GC-MS (using a DB-5MS column) is better for volatile byproducts (e.g., chlorinated hydrocarbons). Validate methods with spiked samples to ensure detection limits <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.